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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethylation, thiolation, and reductive amination to yield the final product .
Ethylation: The 2,5-dimethoxybenzaldehyde is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thiolation: The ethylated product is then reacted with ethanethiol in the presence of a catalyst like aluminum chloride to introduce the ethylthio group.
Reductive Amination: Finally, the thiolated product undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic applications in treating certain psychiatric disorders.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychoactive effects .
Comparison with Similar Compounds
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine is similar to other phenethylamines such as:
2C-T-2: Another phenethylamine with similar psychoactive properties but differing in the position of the ethylthio group.
4C-T-2: A compound with a similar structure but with variations in the alkyl chain length and position.
Uniqueness
The unique combination of the ethylthio and dimethoxy groups in 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine contributes to its distinct pharmacological profile and differentiates it from other phenethylamines .
Properties
CAS No. |
850007-13-5 |
---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3 |
InChI Key |
KLAWPCIXPDTGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1OC)SCC)OC)N |
Origin of Product |
United States |
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